7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a SnO2/SiO2 catalyzed efficient and rapid protocol for the synthesis of pyrano[2,3-d]pyrimidinone derivatives by the three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature has been developed . Another study reported the synthesis of 7-amino-2,4-dioxo-5-aryl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitriles catalyzed by Choline chloride.ZnCl2 .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using FTIR, NMR (1H and 13C), and Mass spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, the synthesis of pyrano[2,3-d]pyrimidinone derivatives involves a three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the properties of 7-amino-5-(2,6-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile and 7-Amino-5-(4-bromo-5-methyl-2-thienyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-D]pyrimidine-6-carbonitrile have been reported .Scientific Research Applications
Green Catalysis in Synthesis
The compound is utilized in electroorganic reactions for synthesizing derivatives like ethyl-7-amino-2,4-dioxo5-phenyl-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate. This process is environmentally friendly, employing electrogenerated bases and resulting in high yields under mild conditions (Veisi, Maleki, & Farokhzad, 2017).
Synthesis of Novel Compounds
The compound plays a key role in synthesizing new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones, which have been evaluated for their antibacterial activity against various bacteria (Asadian, Davoodnia, & Beyramabadi, 2018).
Development of Catalytic Agents
It is used in the preparation of nano–Ni-[4-methoxyphenyl-salicylaldimine-pyranopyrimidine dione] (NO3)2, a new Schiff base complex in nano size, which acts as an effective catalyst for synthesizing certain compounds (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).
Antimicrobial Activity
Various derivatives synthesized using this compound have shown promising antimicrobial and antitubercular activities. This highlights its potential in developing new pharmaceutical agents (Kamdar, Haveliwala, Mistry, & Patel, 2011).
Advancements in Synthetic Methodologies
The compound is involved in the development of efficient synthetic methodologies. For instance, a microwave-assisted protocol for synthesizing triazolo pyrimidine-6-carbonitrile derivatives has been developed, showcasing an efficient and green synthetic method with high yield (Divate & Dhongade-Desai, 2014).
Development of Novel Heterocyclic Compounds
Its reactions with various reagents lead to the creation of new heterocyclic compounds with expected biological activity. This is vital in the field of medicinal chemistry (Reheim, Abdel Hafiz, & Elian, 2016).
Antibacterial and Antifungal Properties
Some synthesized compounds using this chemical as a precursor exhibited significant antibacterial and antifungal activities, pointing to its potential in developing new antibacterial agents (Youssef & Omar, 2007).
Mechanism of Action
Safety and Hazards
The safety and hazards of similar compounds have been reported. For instance, the safety/hazards/toxicity information of 7-amino-5-(2,6-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile and 7-Amino-5-(4-bromo-5-methyl-2-thienyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-D]pyrimidine-6-carbonitrile have been reported .
Future Directions
Properties
IUPAC Name |
7-amino-2,4-dioxo-5-phenyl-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c15-6-8-9(7-4-2-1-3-5-7)10-12(19)17-14(20)18-13(10)21-11(8)16/h1-5,9H,16H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRKKZHOOOURIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.